molecular formula C10H11NO B1267454 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 3470-53-9

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B1267454
CAS RN: 3470-53-9
M. Wt: 161.2 g/mol
InChI Key: BEVVUJBVEXJGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one and its derivatives involves multiple steps, starting from basic naphthalene compounds. Göksu et al. (2003) reported a concise synthesis from naphthalene-2,3-diol in seven steps with an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). This process includes methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation. Another approach by Göksu et al. (2006) involves a four-step synthesis from 5,6-dimethoxynaphthalene-2-carboxylic acid with a 60% overall yield (Göksu, SeÇen, & Sütbeyaz, 2006).

Molecular Structure Analysis

The molecular structure of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one plays a crucial role in its reactivity and interaction with various receptors or chemical entities. Studies involving NMR and X-ray crystallography have been conducted to understand the conformation and electronic distribution within the molecule. For instance, the study of the reactivity of related compounds and their molecular structures provides insights into the steric and electronic demands of the molecule (Lee, Lee, Chung, & Lee, 1995).

Chemical Reactions and Properties

The chemical reactivity of 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one is influenced by its amino and ketone functional groups. It can undergo various reactions, including nucleophilic substitutions, condensations, and redox reactions. Nichols et al. (1984) discussed how the methylation of the amino group affects its dopamine agonist activity, highlighting the compound's sensitivity to structural modifications (Nichols, Jacob, Hoffman, Kohli, & Glock, 1984).

Scientific Research Applications

  • Synthesis and Phosphonylation of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

    • Application : This compound is synthesized and further reacted with dimethyl chloroethynylphosphonate to yield a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo [1,2- c ]pyrimidin-2-yl)phosphonates .
    • Method : The method involves the use of chloroethynylphosphonate as a modifying agent, which performs well in reactions with heterocyclic compounds containing endo- and exogenous N - and S -nucleophilic sites .
    • Results : The results show that these compounds are promising objects for the creation of new dyes, materials for solar energy, and energy-rich substances .
  • Homoharringtonine: Efficacy in Hematological Malignancies and Diverse Cancers

    • Application : Homoharringtonine (HHT) has emerged as a notable compound in the realm of cancer treatment, particularly for hematological malignancies .
    • Method : The review synthesizes comprehensive insights into the efficacy of HHT in treating hematological malignancies, diverse cancers, and other biomedical applications .
    • Results : HHT demonstrates significant promise in treating various hematological malignancies and cancers, offering a multifaceted approach to disease management .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Method : Researchers synthesize a variety of indole derivatives to screen for these different pharmacological activities .
    • Results : The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Medicinal Chemistry Perspectives of 1,2,3,4-Tetrahydroisoquinoline Analogs

    • Application : 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Method : The scientific community has developed novel THIQ analogs with potent biological activity .
    • Results : The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
  • Antiviral Activity of Indole Derivatives

    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : Researchers synthesized a variety of indole derivatives and tested their antiviral activity .
    • Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Synthesis and Phosphonylation of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

    • Application : This compound is synthesized and further reacted with dimethyl chloroethynylphosphonate to yield a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo [1,2- c ]pyrimidin-2-yl)phosphonates .
    • Method : The method involves the use of chloroethynylphosphonate as a modifying agent, which performs well in reactions with heterocyclic compounds containing endo- and exogenous N - and S -nucleophilic sites .
    • Results : The results show that these compounds are promising objects for the creation of new dyes, materials for solar energy, and energy-rich substances .

Safety And Hazards

This compound is not intended for human or veterinary use and is recommended for laboratory use only . It is toxic if swallowed . It is advised to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6-amino-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVVUJBVEXJGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40320931
Record name 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

CAS RN

3470-53-9
Record name 3470-53-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40320931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (250 ml) was added to 6-acetamido-1-tetralone (20.0 g, 98.4 mmol), which was stirred at 100° C. for 1 hour. The solvent was distilled out under reduced pressure. Ethyl acetate was added to the residue, which was washed with aqueous potassium carbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then the solvent was distilled out under reduced pressure. The residue was powdered with ethyl acetate and isopropyl ether, to give the titled compound (14.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 2
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 3
Reactant of Route 3
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 4
Reactant of Route 4
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 5
Reactant of Route 5
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 6
6-Amino-1,2,3,4-tetrahydronaphthalen-1-one

Citations

For This Compound
5
Citations
X Wang, C Xu, H Song, X Liu, X Xie, X Pang… - Journal of …, 2019 - Elsevier
The biochemistry of hypochlorite (ClO − ) play important role in the operation of life system. In this work, the water-soluble red-emitting fluorescent probe (probe 1) was prepared for …
Number of citations: 17 www.sciencedirect.com
EM Doherty, C Fotsch, Y Bo… - Journal of medicinal …, 2005 - ACS Publications
The vanilloid receptor-1 (TRPV1 or VR1) is a member of the transient receptor potential (TRP) family of ion channels and plays a role in regulating the function of sensory nerves. A …
Number of citations: 135 pubs.acs.org
D Enríquez‐Mendiola… - Chemical Biology & …, 2019 - Wiley Online Library
Due to its resistance to many antibiotics, methicillin‐resistant Staphylococcus aureus ( MRSA ) have become a worldwide health problem creating the urgent necessity of developing …
Number of citations: 9 onlinelibrary.wiley.com
TG Seisany - 2022 - search.proquest.com
The introduction of antibiotics into clinical use, revolutionized the treatment of many infectious diseases of bacterial origin. The discovery of Penicillin initiated a few frenzied decades of …
Number of citations: 0 search.proquest.com
T Golkar Seisany - 2022 - escholarship.mcgill.ca
L'introduction des antibiotiques en utilisation clinique a révolutionné le traitement de nombreuses maladies infectieuses d'origine bactérienne. La découverte de la pénicilline a lancé …
Number of citations: 0 escholarship.mcgill.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.